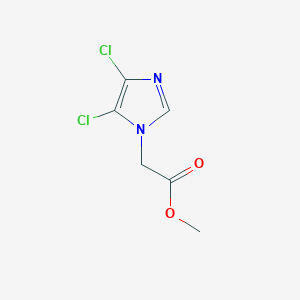methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
CAS No.: 1189749-39-0
Cat. No.: VC7938927
Molecular Formula: C6H6Cl2N2O2
Molecular Weight: 209.03
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1189749-39-0 |
|---|---|
| Molecular Formula | C6H6Cl2N2O2 |
| Molecular Weight | 209.03 |
| IUPAC Name | methyl 2-(4,5-dichloroimidazol-1-yl)acetate |
| Standard InChI | InChI=1S/C6H6Cl2N2O2/c1-12-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3 |
| Standard InChI Key | RFCZCRJMGOZVDG-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C=NC(=C1Cl)Cl |
| Canonical SMILES | COC(=O)CN1C=NC(=C1Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate belongs to the imidazole class, featuring a five-membered aromatic ring with two chlorine atoms at positions 4 and 5. The methyl acetate group is attached to the nitrogen at position 1, conferring both lipophilic and electrophilic characteristics. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.03 g/mol | |
| CAS Number | 1189749-39-0 | |
| SMILES | COC(=O)CN1C=NC(=C1Cl)Cl | |
| IUPAC Name | Methyl 2-(4,5-dichloroimidazol-1-yl)acetate |
The compound’s planar imidazole ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance its electrophilicity, enabling nucleophilic substitution reactions .
Synthesis and Reaction Pathways
Industrial and Laboratory Synthesis
The synthesis typically involves a multi-step process:
-
Condensation: Benzyl alcohol reacts with chloroacetyl chloride in the presence of -diisopropylethylamine to form benzyl 2-chloroacetate .
-
Nucleophilic Substitution: The chloroacetate intermediate undergoes an reaction with 4,5-dichloroimidazole in dimethylformamide (DMF) with as a base .
-
Ester Hydrolysis: Acidic hydrolysis with HCl yields the free acid derivative, though the methyl ester is often retained for further applications .
Key Conditions:
-
Temperature: Room temperature for substitution (24 hours), 65°C for hydrolysis .
-
Yield: Reported yields exceed 70% under optimized conditions .
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Deprotonation: deprotonates imidazole, enhancing its nucleophilicity.
-
Attack: The imidazole nitrogen attacks the electrophilic carbon of chloroacetate, displacing chloride .
Biological Activities and Pharmaceutical Relevance
Antibacterial and Antifungal Properties
Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate exhibits moderate activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The mechanism involves disruption of microbial cell membranes via interaction with phospholipid bilayers.
Enzyme Inhibition
The compound serves as a precursor for angiotensin-converting enzyme (ACE) inhibitors. Structural analogs, such as 2-butyl-4-chloro-1-methylimidazole derivatives, demonstrate IC₅₀ values of 0.8–1.2 µM against ACE . The dichloroimidazole core likely binds to the enzyme’s zinc center, mimicking endogenous substrates .
Industrial Applications
Drug Synthesis
This compound is a key intermediate in synthesizing zoledronic acid, a bisphosphonate used to treat osteoporosis . Its methyl ester group simplifies purification and enhances stability during multi-step reactions .
Material Science
The dichloroimidazole moiety participates in coordination chemistry, forming complexes with transition metals like palladium and platinum. These complexes show promise in catalysis and optoelectronics .
Research Gaps and Future Directions
-
Toxicological Profiling: Limited data exist on acute toxicity or long-term exposure effects.
-
Synthetic Optimization: Scalable methods using green solvents (e.g., ethanol, water) are needed.
-
Therapeutic Exploration: Structural modifications could enhance bioavailability and target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume